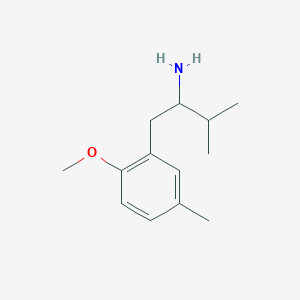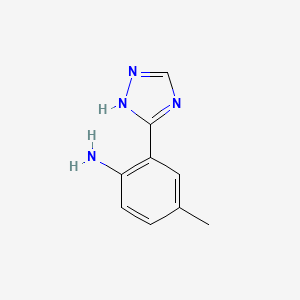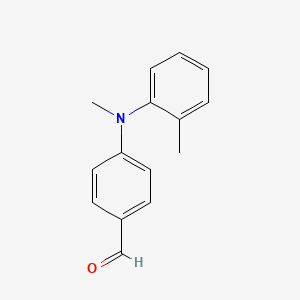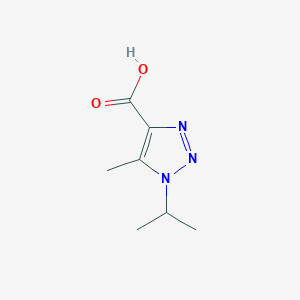
1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-amine
Übersicht
Beschreibung
1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-amine, also known as 2C-E, is a psychedelic phenethylamine that belongs to the 2C family of compounds. It was first synthesized in 1977 by Alexander Shulgin and has since gained popularity as a recreational drug due to its hallucinogenic effects. However, the compound has also been studied for its potential therapeutic applications and its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Intermediates
Research into 1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-amine involves various synthetic methodologies and intermediate compounds. For instance, the synthesis of related 3-(het)aryl-6,7-dihydro-5H-[1,2,4]-triazolo[3,4-a][2]benzazepines through the Graf–Ritter reaction highlights the utility of methoxy and methyl substituents in heterocyclic compound synthesis, with applications in medicinal chemistry and material science (Glushkov et al., 2021). Similarly, novel antimicrobial 1,2,4-triazole derivatives synthesized from reactions involving methoxy and methyl groups demonstrate the relevance of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Chemical Characterization and Novel Compounds
The discovery of new resorcinols from Sargassum thunbergii, including compounds with methoxy and methyl groups, underscores the importance of natural products research and the potential of such compounds in drug discovery and development (Cai et al., 2010). Additionally, the development of novel fluorophores like 6-methoxy-4-quinolone for biomedical analysis, with strong fluorescence across a wide pH range, highlights the application of methoxy-substituted compounds in analytical chemistry and diagnostic imaging (Hirano et al., 2004).
Synthetic Pathways and Analogs
The synthesis of tetrahydro-γ-carboline skeletons through oxidative carbon-carbon bond formation of enamines demonstrates the versatility of methoxy and methyl groups in constructing complex heterocyclic frameworks, relevant in pharmacology and synthetic organic chemistry (Lv et al., 2013). Research on the synthesis of 1-amino-1-phenylbutane from n-butylbenzene, involving methyl and methoxy groups, illustrates the conversion of by-products into valuable intermediates for the synthesis of biologically active molecules (Nagarapu et al., 2009).
Anticancer Activities
The design and synthesis of novel thiazol-4-amine derivatives containing methoxy groups for anticancer evaluation reveal the therapeutic potential of such compounds in oncology, showcasing the significance of methoxy-substituted compounds in medicinal chemistry (Yakantham et al., 2019).
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-9(2)12(14)8-11-7-10(3)5-6-13(11)15-4/h5-7,9,12H,8,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVOXRLJQOYWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427859.png)




![2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid](/img/structure/B1427866.png)
![3-methyl-1-(6-methylpyridazin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1427867.png)



![1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1427875.png)


![3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1427881.png)